molecular formula C17H14N2 B11862678 2-(4-Methylphenyl)-4H-pyrazolo[1,5-A]indole CAS No. 141235-71-4

2-(4-Methylphenyl)-4H-pyrazolo[1,5-A]indole

Cat. No.: B11862678
CAS No.: 141235-71-4
M. Wt: 246.31 g/mol
InChI Key: YIOAIBYZYFWFTK-UHFFFAOYSA-N
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Description

2-(p-tolyl)-4H-pyrazolo[1,5-a]indole is a heterocyclic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of 2-(p-tolyl)-4H-pyrazolo[1,5-a]indole consists of an indole ring fused with a pyrazole ring, with a p-tolyl group attached to the pyrazole ring. This unique structure imparts specific chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(p-tolyl)-4H-pyrazolo[1,5-a]indole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 3-(1H-indol-3-yl)-1-arylprop-2-en-1-ones with hydrazine derivatives can lead to the formation of pyrazolo[1,5-a]indole derivatives . The reaction is typically carried out in the presence of a catalyst and under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of 2-(p-tolyl)-4H-pyrazolo[1,5-a]indole may involve large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(p-tolyl)-4H-pyrazolo[1,5-a]indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the indole or pyrazole rings, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Electrophiles and nucleophiles under appropriate reaction conditions, such as acidic or basic environments.

Major Products Formed

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of 2-(p-tolyl)-4H-pyrazolo[1,5-a]indole. These derivatives may exhibit different chemical and biological properties compared to the parent compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(p-tolyl)-4H-pyrazolo[1,5-a]indole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication, thereby exerting its anticancer or antiviral effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(p-tolyl)-4H-pyrazolo[1,5-a]indole lies in its fused indole-pyrazole structure, which imparts specific chemical and biological properties. This unique structure allows the compound to interact with different molecular targets and exhibit a wide range of biological activities, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

CAS No.

141235-71-4

Molecular Formula

C17H14N2

Molecular Weight

246.31 g/mol

IUPAC Name

2-(4-methylphenyl)-4H-pyrazolo[1,5-a]indole

InChI

InChI=1S/C17H14N2/c1-12-6-8-13(9-7-12)16-11-15-10-14-4-2-3-5-17(14)19(15)18-16/h2-9,11H,10H2,1H3

InChI Key

YIOAIBYZYFWFTK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=C2)CC4=CC=CC=C43

Origin of Product

United States

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